Oxymatrine

Vue d'ensemble

Description

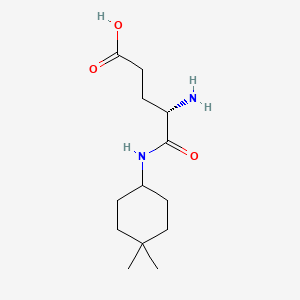

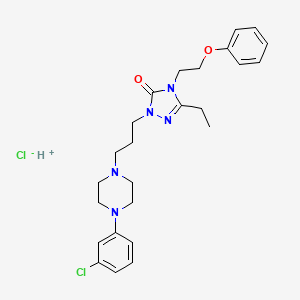

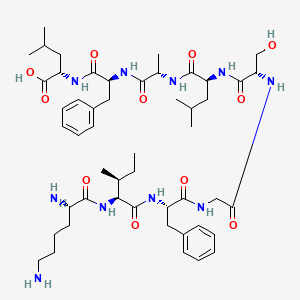

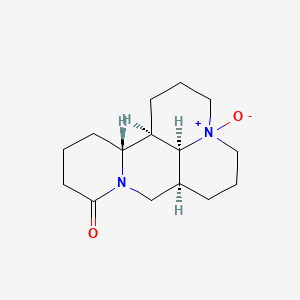

This compound has been used in traditional Chinese medicine for over 2,000 years to treat various health conditions . Oxymatrine is known for its anti-inflammatory, antiviral, anticancer, and immune-regulating properties . Its molecular formula is C15H24N2O2, and it has a molecular weight of 264.36 g/mol .

Mécanisme D'action

Biochemical Pathways

OMT has been found to regulate inflammation and pruritus through the MAPK signaling pathway and PI3K-AKT signaling pathway . These pathways are closely related to the regulation of inflammation . By regulating these pathways, OMT can exert significant antitumor, analgesic, and anti-inflammatory effects .

Pharmacokinetics

Pharmacokinetic studies have shown that OMT has low oral bioavailability and a short half-life in vivo . After intravenous infusion, the main pharmacokinetic parameters found for OMT were as follows: Cmax (20,519±7581) ng/ml, Tmax (0.5±0.1) h, AUC0-t (20,360±5205) ng h/ml, AUC0-infinity (20,436±5188) ng h/ml, t1/2 (2.17±0.49) h . The CL/F and Vd/F of OMT were (43.8±10.8) l h-1 and (70.1±26.6) l, respectively . Therefore, only a small amount of OMT was reduced to MT following intravenous administration of OMT judged by the AUCs .

Result of Action

OMT has been shown to have a variety of effects in vitro and in animal models, including protection against apoptosis, tumor and fibrotic tissue development, and inflammation . Furthermore, OMT has been shown to decrease cardiac ischemia (decreased blood perfusion), myocardial injury, arrhythmias (irregular heartbeats), and improve heart failure by increasing cardiac function .

Action Environment

The action of OMT can be influenced by environmental factors such as the concentration of the drug. For example, a dose–response relationship was observed with increasing intragastric concentrations of OMT resulting in decreased expression of Smad3 . Additionally, the cells were incubated at 37 °C with 5% CO2 and saturated humidity , indicating that the cellular environment can also influence the action of OMT.

Applications De Recherche Scientifique

Oxymatrine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with improved pharmacological properties.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its potential in treating chronic hepatitis B, cancer, and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Analyse Biochimique

Biochemical Properties

Oxymatrine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of the Smad3 ligand, which binds to the TGF-β1 type I receptor and activates the signal transduction pathway involved in collagen production . Additionally, this compound activates AMP-activated protein kinase (AMPK), which is pivotal in cellular energy homeostasis . These interactions highlight this compound’s potential in modulating biochemical pathways related to inflammation and fibrosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HT22 mouse hippocampal neuronal cells, this compound reduces oxidative stress-induced senescence by decreasing reactive oxygen species (ROS) levels and increasing p-AMPK expression . In cancer cells, this compound induces cell cycle arrest and apoptosis, particularly by inhibiting the Wnt/β-catenin signaling pathway . These effects underscore this compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the nuclear translocation of NF-κB, a transcription factor involved in inflammatory responses . This compound also modulates the expression of key cytokines such as IL-6 and TNF-α through the TNF/NF-κB signaling pathway . Furthermore, this compound’s interaction with the TGF-β1 signaling pathway inhibits collagen production, thereby preventing fibrosis . These molecular interactions elucidate this compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Pharmacokinetic studies in rats have shown that this compound has a half-life of approximately 4.9 hours, indicating rapid elimination from the body . Long-term studies have demonstrated that this compound can prevent the progression of fibrosis and inflammation over extended periods . These findings highlight the stability and sustained efficacy of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on collagen-induced arthritis in mice, this compound was administered at doses of 25 μM, 50 μM, and 100 μM, showing dose-dependent inhibition of inflammatory markers . High doses of this compound have been associated with reduced apoptosis and inflammation in various animal models . It is essential to monitor for potential toxic effects at higher doses to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates AMPK, which plays a critical role in cellular energy regulation . Additionally, this compound modulates the PI3K-AKT signaling pathway, which is involved in cell survival and metabolism . These interactions with metabolic pathways underscore this compound’s potential in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It interacts with organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs), which facilitate its uptake and distribution in peripheral tissues such as the liver and kidneys . These transport mechanisms ensure the efficient delivery of this compound to target sites within the body.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to inhibit the nuclear translocation of NF-κB p65, thereby preventing the activation of inflammatory genes . Additionally, this compound affects the localization of β-catenin in cancer cells, inhibiting its nuclear accumulation and promoting its cytoplasmic degradation . These subcellular interactions are vital for this compound’s therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxymatrine can be extracted from the roots of Sophora flavescens using ethanol. The crude extract is then purified through techniques such as recrystallization and chromatographic separation . The total this compound content in Sophora flavescens can range from 0.5% to 2.5% by weight .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale extraction processes involving ethanol as the solvent. The crude extract undergoes multiple purification steps, including recrystallization and chromatographic techniques, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Oxymatrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Various nucleophiles can be used to substitute functional groups in this compound, altering its chemical properties.

Major Products Formed

The major products formed from these reactions include derivatives with enhanced anti-inflammatory, antiviral, and anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Matrine: A closely related quinolizidine alkaloid with one less oxygen atom than oxymatrine.

Sophoridine: Another alkaloid from Sophora flavescens with similar pharmacological properties.

Uniqueness of this compound

This compound is unique due to its dual-action mechanism, which includes both direct antiviral effects and immune modulation . This makes it particularly effective in treating viral infections and inflammatory conditions .

Propriétés

IUPAC Name |

13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPBINOPNYFXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in methanol, Soluble in ethanol | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The aim of this study was to investigate the preventive effects of OM on bleomycin (BLM)-induced pulmonary fibrosis (PF) and to further explore the underlying mechanisms. C57BL/6 mice were randomly assigned to five groups: the saline sham group; the BLM group, in which mice were endotracheally instilled with BLM (3.0 mg/kg); and the BLM plus OM groups, in which OM was given to mice daily (10, 20 or 40 mg/kg) one day after BLM instillation for 21 days. The bronchoalveolar lavage fluid (BALF) and lung tissues were collected at 15 and 22 days post BLM administration, respectively. Lung tissues were stained with hematoxylin and eosin (H&E) for histological evaluation. Levels of tumor necrosis factor (TNF)-alpha, interleukin-6 (IL-6) and nitric oxide (NO) in mouse BALF were measured, as well as myeloperoxidase (MPO) activity and malondialdehyde (MDA) content in lung homogenates. The inducible nitric oxide synthase (iNOS) expression in the lung tissues was determined by immunohistochemical staining, quantitative real-time PCR and western blot analysis. Moreover, the expression of transforming growth factor (TGF)-beta1, Smad2, Smad3, p-Smad2 and p-Smad3 were also detected. /Investigators/ found that OM improved BLM-induced lung pathological changes, inhibited MPO activity and reduced MDA levels in a dose-dependent manner. OM also dose-dependently inhibited the release of TNF-alpha and IL-6, and decreased the expression of iNOS in lung tissues and thus prevented NO release in response to BLM challenge. In addition, OM decreased the expression of TGF-beta1, p-Smad2 and p-Smad3, which are all important members of the TGF-beta/Smad signaling pathway. /This/ study provides evidence that OM significantly ameliorated BLM-induced PF in mice via the inhibition of iNOS expression and the TGF-beta/Smad pathway., /The authors/ focus on the mechanisms of pharmacologic action in /oxymatrine/ (OMT) by detecting its pharmacological properties against focal cerebral ischemia in vivo and NMDA-induced neurotoxicity in vitro. OMT prevented cerebral ischemic injury in mice induced via a 2hr middle cerebral artery occlusion and a 24h reperfusion, in vivo. In vitro cultured neurons challenged with N-methyl-d-aspartate (NMDA, 200uM) for 30min showed significant decrease in the viability of neurons; however, OMT was able to protect neurons against induced neurotoxicity via NMDA exposure. Western blot analysis revealed that OMT decreased the expression of Bax and repaired the balance of pro- and anti-apoptotic proteins. Furthermore, OMT significantly reversed the up-regulation of NR2B and inhibited the calcium overload in the cultured neurons after challenging the NMDA. OMT showed partial protection in the cortical neurons via down-regulation of NR2B containing NMDA receptors and up-regulation of Bcl-2 family..., Oxymatrine, extracted from a traditional Chinese herb, Sophora flavescens Ait, has shown a variety of pharmacological actions. /The authors/ have proved that oxymatrine protected brain from ischemic damage. However, little is known about the exact mechanisms of this effect. This study is to investigate the potential neuroprotection of oxymatrine and explore the underlying mechanisms. Male Sprague-Dawley rats were subjected to acute permanent middle cerebral artery occlusion (MCAO). Oxymatrine was administered immediately after cerebral ischemia. At 24 hours after MCAO, brain water content and infarct volume were measured. The expression of 12/15-lipoxygenase (12/15-LOX), p38 mitogen-activated protein kinase (p38 MAPK), phosphorylated p38 MAPK (phospho-p38 MAPK), and cytosolic phospholipase A2 (cPLA2) was measured by immunohistochemistry, western blot and reverse transcription-polymerase chain reaction (RT-PCR). Compared with MCAO group, oxymatrine dramatically reduced brain water content (P<0.05) and infarct volume (P<0.05). Consistent with these indices, the overexpressions of 12/15-LOX, phospho-p38 MAPK, and cPLA2 were significantly decreased in oxymatrine group. But the expression of p38 MAPK was not affected at the mRNA level. Oxymatrine protected the brain from damage caused by MCAO; this effect may be through down-regulation of 12/15-LOX, phospho-p38 MAPK, and cPLA2, but not through down-regulation of p38 MAPK., Oxymatrine, a natural quinolizidine alkaloid, has been known having cytotoxic and chemopreventive effects on various cancer cells. To investigate the possible mechanism of oxymatrine's role on cancer cells, in the present study, /the authors/ examined further the effects of oxymatrine on the growth, proliferation, apoptosis and expression of bcl-2 and p53 gene in human hepatoma SMMC-7721 cells in vitro. /The/ results show that oxymatrine notably inhibits the growth and proliferation of SMMC-7721 cells and it present a dose-dependence and time-dependence manner within definite reacting dose and time. Oxymatrine block SMMC-7721 cells in G2/M and S phase; prevent cells entering into G0/G1 phase. It results in an obvious accumulation of G2/M and S phase cells while decrease of G0/G1 phase cells. Oxymatrine induce apoptosis of SMMC-7721 cells and apoptotic rate amount to about 60% after treatment with 1.0 mg/mL oxymatrine for 48 hr. /The authors/ also find that oxymatrine down-regulate expression of bcl-2 gene while up-regulate expression of p53 gene. These results demonstrate that oxymatrine inhibit the proliferation and induce apoptosis of human hepatoma SMMC-7721 cells, and suggest that this effect was mediated probably by a significant cell cycle blockage in G2/M and S phase, down-regulation of bcl-2 and up-regulation of p53., ...The objective of the study was to investigate the effects of matrine or oxymatrine on hepatic cytochrome P450 (CYP450) and the underlying molecular mechanisms. Matrine (15, 75 and 150 mg/kg) or oxymatrine (36, 180 and 360 mg/kg) was administered to rats for 14 days and the activities of CYP450 were measured by the quantification of the metabolites from multiple CYP450 probe substrates, using validated liquid chromatography coupled with liquid chromatography-tandem mass spectrometry detection (LC-MS/MS) and high-performance liquid chromatography methods. The mRNA and protein expression levels of CYPs were determined by quantitative real-time reverse-transcription polymerase chain reaction and Western blotting analysis respectively. Interactions between matrine or oxymatrine and human constitutive androstane (CAR), pregnane X receptor were evaluated by means of the reporter gene assay in CV-1 cells. /This/ study showed that matrine and oxymatrine significantly induced the activity and gene expression of CYP2B1 in a dose-dependent manner; matrine (150 mg/kg) slightly induced the mRNA and protein expression of CYP2E1 and mildly inhibited the mRNA and protein expression of CYP3A1 in rats. Matrine or oxymatrine could activate human CAR and induce the CYP2B reporter construct in CV-1 cells. These results reveal that matrine and oxymatrine can induce the activity and expression of CYP2B1/2 in rats, and the underlying mechanism may be related to the activation of CAR. | |

| Details | PMID:20524938, Yuan F et al; Basic Clin Pharmacol Toxicol 107(5):906-13 (2010) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder, White dice from crystal | |

CAS No. |

16837-52-8 | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °C | |

| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |

| Record name | Oxymatrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.